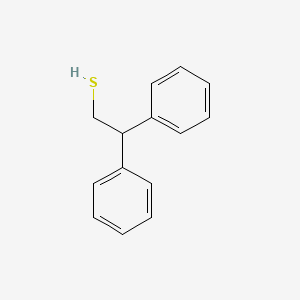
I(2)-Phenylbenzeneethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenylethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a 2,2-diphenylethane backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,2-diphenylethane with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide as a nucleophile to introduce the thiol group .
Industrial Production Methods
Industrial production of 2,2-diphenylethane-1-thiol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学研究应用
2,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 2,2-diphenylethane-1-thiol involves its ability to undergo redox reactions. The thiol group can donate or accept electrons, making it a key player in redox processes. This property is particularly important in biological systems, where thiols can protect cells from oxidative damage by neutralizing reactive oxygen species .
相似化合物的比较
Similar Compounds
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox processes.
2,2-Diphenylethanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical reactivity.
2,2-Diphenylethylamine: Contains an amine group, resulting in different applications and reactivity.
Uniqueness
2,2-Diphenylethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties, particularly in redox reactions. This makes it valuable in applications where redox activity is crucial, such as in antioxidants and protective agents against oxidative stress .
属性
CAS 编号 |
71351-02-5 |
|---|---|
分子式 |
C14H14S |
分子量 |
214.33 g/mol |
IUPAC 名称 |
2,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI 键 |
PVKVAZMIYYZBDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CS)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


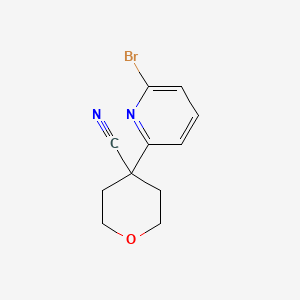
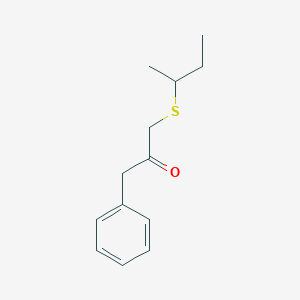
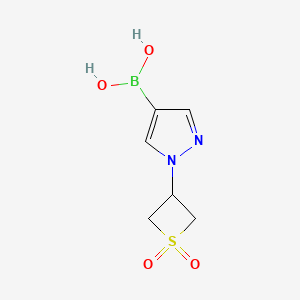
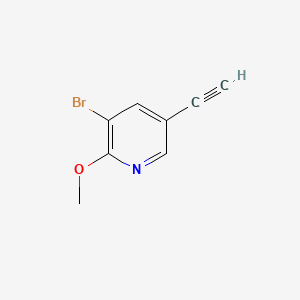
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
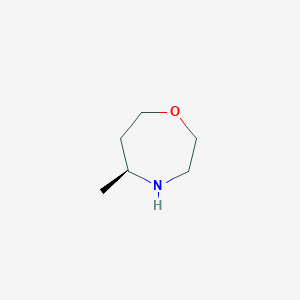
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
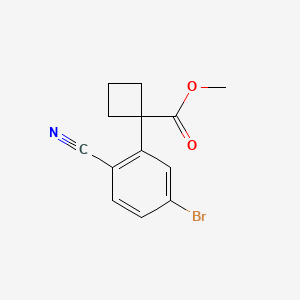
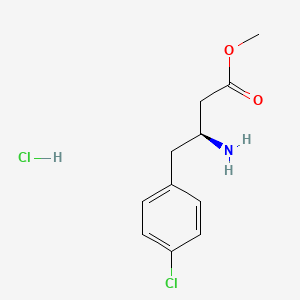


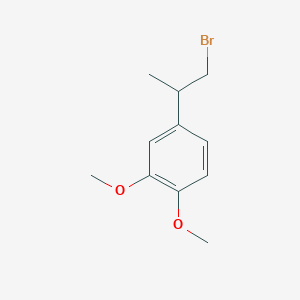
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
